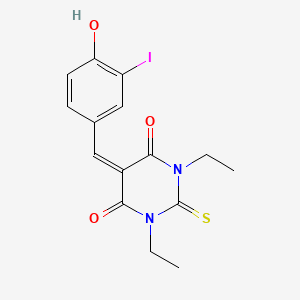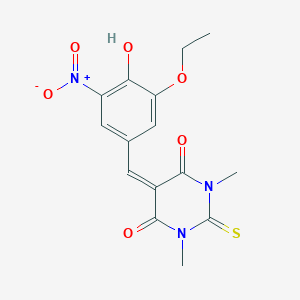![molecular formula C18H18BrNO2 B5915480 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915480.png)
1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one, also known as BPEB, is a chemical compound that belongs to the class of arylbutanone derivatives. BPEB is a potent and selective dopamine transporter (DAT) ligand that has been extensively studied for its potential use in the treatment of various neurological disorders.
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one involves its selective binding to DAT. DAT is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the levels of dopamine in the brain. By binding to DAT, this compound can inhibit the reuptake of dopamine, leading to an increase in the levels of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound can increase the levels of dopamine in the brain, which can help alleviate the symptoms of neurological disorders such as Parkinson's disease and ADHD. This compound has also been shown to have anxiolytic and antidepressant effects, which may make it useful in the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one is its high selectivity for DAT. This makes it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one. One direction is the development of more potent and selective DAT ligands. Another direction is the investigation of the effects of this compound on other neurotransmitter systems in the brain. Finally, the potential use of this compound in the treatment of other neurological disorders such as drug addiction and schizophrenia should be explored.
Conclusion:
In conclusion, this compound is a potent and selective DAT ligand that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound has a number of biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the study of this compound, and further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one is a multistep process that involves the reaction of 4-bromobenzaldehyde with 2-ethoxyaniline to form 4-bromo-2-ethoxybenzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, which is finally reduced to this compound using sodium borohydride.
科学的研究の応用
1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound has been shown to selectively bind to DAT, which is a protein that regulates the levels of dopamine in the brain. By binding to DAT, this compound can increase the levels of dopamine in the brain, which can help alleviate the symptoms of neurological disorders.
特性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-ethoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-3-22-18-7-5-4-6-16(18)20-13(2)12-17(21)14-8-10-15(19)11-9-14/h4-12,20H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFUAGXVDJXGSF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[5-(3,4-dichlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5915399.png)
![3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915407.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915414.png)

![2-chloro-5-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915438.png)
![3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5915439.png)
![3-{3-(3-bromophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915445.png)

![1-(4-bromophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915460.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide](/img/structure/B5915498.png)
![5-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5915499.png)
![methyl 4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5915506.png)
![methyl {2-bromo-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915514.png)